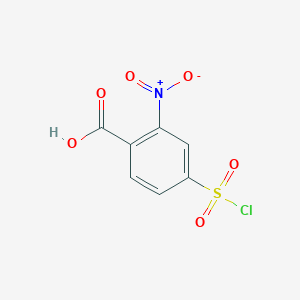

4-(Chlorosulfonyl)-2-nitrobenzoic Acid

Description

Properties

IUPAC Name |

4-chlorosulfonyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFTVGHGRFQBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202427 | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester, polymer with 1,4-dimetyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol and 1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54090-40-3 | |

| Record name | Benzoic acid, 4-(chlorosulfonyl)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054090403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester, polymer with 1,4-dimetyl 1,4-benzenedicarboxylate, 2,2-dimethyl-1,3-propanediol and 1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorosulfonyl 2 Nitrobenzoic Acid

Established Synthetic Routes

The established pathways for synthesizing 4-(Chlorosulfonyl)-2-nitrobenzoic acid primarily diverge based on the final key functionalization step: nitration of a pre-formed chlorosulfonylated precursor or chlorosulfonation of a pre-existing nitrobenzoic acid derivative. The choice of route is often dictated by the availability of starting materials and the desired control over isomeric purity.

This synthetic approach involves the initial nitration of a suitable benzoic acid derivative, followed by a chlorosulfonation reaction. The success of this route is highly dependent on the directing effects of the substituents already present on the benzene (B151609) ring. For instance, starting with a precursor like 4-chlorobenzoic acid, the first step would be nitration. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. This combination of directing effects complicates the synthesis of the desired 2-nitro isomer, often leading to a mixture of products.

A typical nitration procedure for a substituted benzoic acid involves its dissolution in concentrated sulfuric acid, followed by the addition of a nitrating agent, which is commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution reaction. masterorganicchemistry.comgoogle.comlibretexts.org

The subsequent step would be the conversion of the intermediate, such as 2-nitro-4-sulfobenzoic acid, to the final product via chlorosulfonation. This transformation is typically achieved using reagents like chlorosulfonic acid or thionyl chloride in the presence of the sulfonic acid. However, this route is less commonly documented for this specific isomer due to the challenges in controlling the regioselectivity of the initial nitration step to favor the 2-position.

A more direct and widely recognized route to this compound is the direct chlorosulfonation of 2-nitrobenzoic acid. wikipedia.org In this pathway, the regiochemistry is controlled by the directing effects of the nitro and carboxylic acid groups already present on the aromatic ring. Both the -NO₂ and -COOH groups are meta-directing deactivators. Therefore, when 2-nitrobenzoic acid undergoes electrophilic aromatic substitution, the incoming electrophile is directed to the position meta to both groups, which corresponds to the 4-position (or 6-position). This leads to the desired this compound isomer.

The reaction is typically carried out by treating 2-nitrobenzoic acid with an excess of chlorosulfonic acid (ClSO₃H). The chlorosulfonic acid serves as both the solvent and the electrophilic reagent. The reaction proceeds via an electrophilic aromatic substitution mechanism where the sulfur trioxide-like electrophile attacks the electron-rich benzene ring.

Reaction Conditions and Parameter Optimization in Synthesis

The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for industrial-scale production and laboratory synthesis to maximize the formation of the desired product while minimizing side reactions and the formation of impurities.

The acidic environment is a critical factor in both nitration and chlorosulfonation reactions. In the nitration of benzoic acid derivatives, concentrated sulfuric acid is indispensable as it facilitates the formation of the nitronium ion, the active electrophile. masterorganicchemistry.comlibretexts.org The concentration of the sulfuric acid is key; water formed during the reaction can dilute the acid, reducing its efficacy. To counteract this, oleum (fuming sulfuric acid) can be used to react with the water generated, thus maintaining the high concentration of the sulfuric acid solvent and preserving its solvent power for the nitrated product. google.com

In the chlorosulfonation of 2-nitrobenzoic acid, chlorosulfonic acid typically serves as both the reactant and the reaction medium. The strong acidic and dehydrating nature of chlorosulfonic acid drives the reaction forward. In related preparations, dimethylformamide (DMF) has been used as a catalyst in reactions involving thionyl chloride to form acid chlorides from carboxylic acids, a transformation that can be part of a multi-step synthesis. googleapis.com

| Reaction Step | Acid/Catalyst System | Function | Typical Precursors |

|---|---|---|---|

| Nitration | Conc. H₂SO₄ / Conc. HNO₃ | Generates NO₂⁺ electrophile | Benzoic Acid, p-Chlorobenzoic Acid |

| Nitration | Oleum (H₂SO₄/SO₃) | Maintains H₂SO₄ concentration | 2,5-Dichlorobenzoic Acid |

| Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Reagent and solvent | 2-Nitrobenzoic Acid |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) / DMF | Catalyzes conversion of -COOH to -COCl | 2-(nitro)-4-(chlorosulfonyl)benzoic acid |

Temperature is a paramount parameter in the synthesis of this compound, as it directly influences reaction rate and selectivity. For nitration reactions, precise temperature control is essential to prevent the formation of undesired isomers. For example, in the nitration of some benzoic acid derivatives, maintaining the temperature below 0-5°C is crucial to minimize the formation of ortho-isomers. prepchem.com However, for other substrates like p-chlorobenzoic acid, nitration may be carried out at higher temperatures, such as 53-57°C. google.com One documented nitration of a related chlorosulfonylated benzoic acid was conducted at 85°-90°C for an extended period.

Stoichiometry, the molar ratio of reactants, also plays a significant role. In chlorosulfonation, using a sufficient excess of chlorosulfonic acid ensures that the reaction goes to completion. The ratio of total sulfuric acid to the benzoic acid derivative in nitration is also critical; a weight ratio of approximately 3.6:1 to 4.7:1 has been reported for certain chlorinated benzoic acids. google.com

| Reaction | Precursor | Temperature Range (°C) | Key Stoichiometric Ratios | Reference |

|---|---|---|---|---|

| Nitration | p-Chlorobenzoic Acid | 53 - 57 | H₂SO₄:Precursor (w/w) ~4.7:1 | google.com |

| Nitration | 3-Chlorosulfonyl-4-chlorobenzoic acid | 85 - 90 | Not specified | |

| Nitration | Benzoic Acid | < 5 | H₂SO₄:HNO₃ (v/v) ~1.5:1 in nitrating mix | prepchem.com |

Maximizing the yield of this compound while minimizing by-products involves a combination of optimized reaction conditions and effective purification techniques. As mentioned, controlling the temperature during nitration is a key strategy to reduce the formation of isomeric by-products.

During chlorosulfonation, the exothermic nature of the reaction requires careful management of heat to prevent degradation and side reactions. The reaction also produces hydrogen chloride (HCl) gas as a by-product, which must be safely removed, for instance, by using a scrubber system.

Post-reaction work-up and purification are critical for obtaining a high-purity product. A common purification method involves quenching the reaction mixture in ice water to precipitate the crude product. Further purification can be achieved by a dissolution and recrystallization process. The crude product can be dissolved in an alkaline aqueous solution, such as sodium hydroxide (B78521), to form its water-soluble sodium salt. Insoluble impurities can then be removed by filtration. Subsequent acidification of the filtrate with a mineral acid, like hydrochloric acid, reprecipitates the purified this compound, which can then be collected by filtration, washed with water to remove residual salts and acid, and dried.

Industrial-Scale Synthetic Approaches and Process Considerations

The industrial-scale synthesis of this compound is primarily achieved through the chlorosulfonation of 2-nitrobenzoic acid. This process involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of the starting material. The selection of reagents, reaction conditions, and equipment is critical for ensuring a high yield, purity, and cost-effectiveness of the final product.

The most common method for this transformation on a large scale is the direct reaction of 2-nitrobenzoic acid with an excess of chlorosulfonic acid (ClSO₃H) researchgate.net. Thionyl chloride (SOCl₂) can also be used in conjunction with chlorosulfonic acid or sulfuric acid to facilitate the reaction google.com.

Process Description

A typical industrial batch process for the synthesis of this compound can be outlined as follows:

Charging the Reactor: A glass-lined or similarly corrosion-resistant reactor is charged with a molar excess of chlorosulfonic acid. The use of glass-lined reactors is crucial due to the highly corrosive nature of the reactants and intermediates.

Addition of Starting Material: 2-Nitrobenzoic acid is slowly added to the reactor while maintaining a controlled temperature. The reaction is exothermic, and careful temperature management is essential to prevent side reactions and ensure safety.

Reaction: The reaction mixture is heated to a specific temperature and held for several hours to ensure the completion of the chlorosulfonation. The progress of the reaction is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Quenching and Isolation: Upon completion, the reaction mixture is carefully quenched by adding it to ice-water. This step leads to the precipitation of the crude this compound.

Filtration and Washing: The precipitated product is then isolated by filtration and washed with cold water to remove residual acids and other water-soluble impurities.

Purification: The crude product is often purified by recrystallization. A common method involves dissolving the crude solid in an alkaline aqueous solution, such as sodium hydroxide or sodium carbonate, to form the sodium salt. This solution can be treated with activated carbon to remove colored impurities. Subsequent acidification with a mineral acid, like hydrochloric acid, reprecipitates the purified this compound .

Drying: The purified product is dried under vacuum at a controlled temperature to yield the final product.

Key Process Parameters

Several parameters are critical in the industrial production of this compound to ensure optimal yield and purity. These include the molar ratio of reactants, reaction temperature, and reaction time. The following table provides a typical range for these parameters based on analogous industrial processes.

| Parameter | Typical Range | Impact on the Process |

|---|---|---|

| Molar Ratio (Chlorosulfonic Acid : 2-Nitrobenzoic Acid) | 3:1 to 6:1 | A higher molar ratio of chlorosulfonic acid can drive the reaction to completion but also increases the cost and the volume of waste generated. |

| Reaction Temperature | 80°C - 140°C | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts such as sulfones google.com. Optimal temperature control is crucial for maximizing yield and purity. |

| Reaction Time | 2 - 6 hours | The reaction time is dependent on the temperature and the molar ratio of the reactants. It is typically determined by in-process monitoring to ensure the reaction has gone to completion. |

Equipment Considerations

The highly corrosive nature of chlorosulfonic acid and the reaction mixture necessitates the use of specialized equipment. Glass-lined steel reactors are the standard choice for this process. Agitation is also a critical factor to ensure proper mixing of the reactants and uniform heat distribution. The design of the reactor must also allow for efficient temperature control, typically through the use of a heating/cooling jacket. For filtration, corrosion-resistant filter presses or centrifuges are employed.

Yield and Purity

The yield and purity of the final product are key indicators of the efficiency of the industrial process. Under optimized conditions, the industrial synthesis of this compound can achieve high yields and purity.

| Parameter | Typical Value | Analytical Method |

|---|---|---|

| Yield | 80% - 95% | Gravimetric analysis after drying |

| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |

Byproduct Formation and Control

Chemical Reactivity and Reaction Mechanisms of 4 Chlorosulfonyl 2 Nitrobenzoic Acid

Reactivity Profile of the Chlorosulfonyl Group

The chlorosulfonyl group (-SO₂Cl) is a highly reactive electrophilic center. This reactivity stems from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur, rendering the sulfur atom highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The electrophilic sulfur atom of the sulfonyl chloride group readily undergoes nucleophilic substitution. This reaction proceeds with a wide array of nucleophiles, which displace the chloride ion. The mechanism is generally considered to be a concerted or a stepwise addition-elimination process. In the stepwise mechanism, the nucleophile attacks the sulfur atom, forming a trigonal bipyramidal intermediate, which then collapses to expel the chloride ion.

Formation of Sulfonamides and Sulfonic Esters

A key synthetic application of 4-(chlorosulfonyl)-2-nitrobenzoic acid is its reaction with primary and secondary amines to form sulfonamides. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. Similarly, its reaction with alcohols, often in the presence of a non-nucleophilic base like pyridine, yields sulfonic esters. These reactions are fundamental in synthesizing diverse derivatives.

Reactivity Profile of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can undergo specific chemical modifications. researchgate.net

Reduction Reactions to Amino-Substituted Derivatives

The nitro group can be readily reduced to a primary amino group (-NH₂). This transformation is a pivotal step in the synthesis of many organic compounds. A variety of reducing agents can accomplish this, with common methods including catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.comscispace.com

Interactive Data Table: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

| Catalytic Hydrogenation | |

| H₂/Pd-C | A common and efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Effective for nitro group reduction and can be used when dehalogenation is a concern. commonorganicchemistry.com |

| H₂/PtO₂ | Platinum(IV) oxide is another effective catalyst for this transformation. wikipedia.org |

| Metal-Acid Systems | |

| Fe/HCl or Fe/CH₃COOH | Iron in acidic media is a mild and commonly used method. commonorganicchemistry.commasterorganicchemistry.com |

| Sn/HCl | Tin in hydrochloric acid is another classic reagent for this reduction. scispace.com |

| Zn/HCl or Zn/CH₃COOH | Zinc under acidic conditions provides a mild reduction of nitro groups. commonorganicchemistry.com |

| Other Reagents | |

| SnCl₂ | Tin(II) chloride offers a mild method for reduction. masterorganicchemistry.com |

| Na₂S or Na₂S₂O₄ | Sodium sulfide (B99878) or sodium hydrosulfite can be used, with sodium sulfide sometimes allowing for selective reduction of one nitro group in the presence of others. wikipedia.orgcommonorganicchemistry.com |

Role in Directing Further Aromatic Substitutions

The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. libretexts.orgvedantu.com Both the nitro and carboxylic acid groups withdraw electron density from the aromatic ring, making electrophilic aromatic substitution reactions difficult. doubtnut.comvedantu.com Any potential substitution would be directed to the positions meta to both the nitro and chlorosulfonyl groups, though such reactions are generally challenging to achieve.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of transformations. khanacademy.orgmsu.eduijesm.co.in Its reactivity can be influenced by the strong electron-withdrawing nature of the other substituents on the ring, which increases the acidity of the carboxylic acid but may deactivate the carbonyl carbon towards nucleophilic attack.

The hydroxyl group of a carboxylic acid is a poor leaving group, so its conversion to derivatives often requires activation. msu.edu Common reactions include:

Esterification: The formation of esters can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions, typically with a catalyst and removal of water to drive the equilibrium.

Amide Formation: The direct reaction with an amine is difficult as amines are basic and will deprotonate the carboxylic acid. khanacademy.org Therefore, the carboxylic acid is typically activated first. This can be done by converting it to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with an amine to form an amide. Another method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.org

Esterification and Amidation Reactions

The carboxylic acid group of this compound can undergo both esterification and amidation.

Esterification: The formation of an ester from the carboxylic acid group is typically achieved by reaction with an alcohol under acidic conditions. A catalyst, such as sulfuric acid or p-toluenesulfonic acid, is generally required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. To drive the reaction equilibrium towards the product, the removal of water, often by azeotropic distillation, is necessary. The strong electron-withdrawing character of the adjacent nitro group and the para-chlorosulfonyl group increases the acidity of the carboxylic acid proton but can simultaneously decrease the nucleophilicity of the carbonyl oxygen, potentially necessitating more forcing reaction conditions compared to simpler benzoic acids.

Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to facilitate amide bond formation. The high reactivity of the chlorosulfonyl group presents a challenge for selectivity. Under mild conditions, amines will preferentially react with the sulfonyl chloride to form sulfonamides. Selective amidation of the carboxylic acid requires careful choice of activating agents and reaction conditions to avoid competing reactions at the sulfonyl chloride site.

Activation Strategies for Carboxylic Acid Transformations

To overcome the low electrophilicity of the carboxylic acid group for amidation, several activation strategies are employed. These methods involve converting the hydroxyl group of the carboxylic acid into a better leaving group.

Conversion to Acyl Chlorides: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into a highly reactive acyl chloride. The resulting acyl chloride readily reacts with amines to form amides. However, these aggressive reagents can also react with other functional groups, and their use requires careful control.

Carbodiimide Coupling Agents: Carbodiimides, like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely used for amide bond formation under milder conditions. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile to yield the amide and a urea byproduct.

Other Coupling Agents: A variety of other reagents can facilitate amide bond formation by generating activated esters. For instance, additives like N-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. The O-acylisourea intermediate can react with HOBt to form an activated HOBt ester, which then reacts with the amine. This two-step process can improve yields and reduce side reactions.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling selectivity and optimizing reaction conditions.

Kinetic Studies of Derivatization Reactions

While specific kinetic studies for this compound are not widely published, data from analogous systems provide significant insight. Kinetic studies of esterification and amidation typically monitor the concentration of reactants or products over time to determine reaction rates and orders.

For acid-catalyzed esterification, the reaction often follows second-order kinetics, being first order in both the carboxylic acid and the alcohol. The rate is also dependent on the concentration of the acid catalyst.

| Carboxylic Acid | Alcohol | Catalyst | Temperature (K) | Activation Energy (Ea) (kJ·mol⁻¹) |

|---|---|---|---|---|

| Benzoic Acid | 1-Butanol | p-Toluenesulfonic Acid | 365-389 | 58.40 |

| 2-Methyl-4-chlorophenoxyacetic Acid | 2-Ethylhexanol | Sulfuric Acid | 373-393 | 71.56 |

| Acetic Acid | 1-Methoxy-2-propanol | Amberlyst-35 | 333-363 | 62.0 |

This table presents kinetic data for the esterification of various carboxylic acids, illustrating typical activation energies. The presence of electron-withdrawing groups, as in this compound, would be expected to influence these values. Data adapted from studies on similar reactions. dnu.dp.uamdpi.comresearchgate.net

Elucidation of Rate-Determining Steps and Transition States

Sulfonamide/Sulfonate Ester Formation: The reaction of the highly electrophilic sulfonyl chloride with a nucleophile (amine or alcohol) is generally believed to proceed through a stepwise addition-elimination mechanism. The nucleophile attacks the sulfur atom, forming a trigonal bipyramidal intermediate. The formation of this intermediate is typically the rate-determining step. The transition state involves the partial formation of the bond between the nucleophile and the sulfur atom and the partial breaking of the sulfur-chlorine bond.

Carboxylic Acid Activation and Amidation: When a carbodiimide like EDCI is used to activate the carboxylic acid, kinetic evidence suggests the rate-determining step is the initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea intermediate. luxembourg-bio.comnih.gov The subsequent steps, including the reaction with HOBt (if present) and the final reaction with the amine to form the amide, are faster. The transition state for the nucleophilic attack on the activated carboxylic acid (e.g., the O-acylisourea or HOBt ester) involves a tetrahedral arrangement around the carbonyl carbon.

Derivatization Strategies and Synthesis of Advanced Chemical Structures

Synthesis of (Alkylsulfonyl)benzoic Acids and Related Compounds

The transformation of the chlorosulfonyl group into an alkylsulfonyl moiety is a key strategy for modifying the electronic and steric properties of the benzoic acid core. The resulting 2-nitro-4-(alkylsulfonyl)benzoic acids are important intermediates, particularly in the synthesis of agrochemicals. googleapis.com

One documented method involves the conversion of 2-nitro-4-(chlorosulfonyl)benzoyl chloride, a closely related derivative, into 2-nitro-4-(methylsulfonyl)benzoic acid. prepchem.com This process proceeds through an intermediate aqueous solution of 2-nitro-4-sulfinylbenzoic acid, which is formed by reacting the starting material with sodium sulfite and sodium bicarbonate. Subsequent reaction with the sodium salt of chloroacetic acid, followed by heating, leads to the desired 2-nitro-4-(methylsulfonyl)benzoic acid, which can be isolated in high yield after acidification and extraction. prepchem.com

An alternative approach to synthesizing these compounds is through the oxidation of precursor molecules. For instance, 2-nitro-4-methylsulfonylbenzoic acid has been synthesized by the oxidation of 2-nitro-4-methylsulfonyl toluene using hydrogen peroxide in the presence of a CuO/Al2O3 catalyst. asianpubs.orggoogle.com Other methods include the oxidation of 2-nitro-4-methylsulfonyl toluene with agents like sodium dichromate or potassium permanganate. google.com These synthesis routes, while not starting directly from 4-(chlorosulfonyl)-2-nitrobenzoic acid, highlight the significance of the target alkylsulfonyl benzoic acid derivatives.

| Starting Material | Key Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|

| 2-nitro-4-(chlorosulfonyl)benzoyl chloride | 1) Sodium sulfite, Sodium bicarbonate 2) Sodium chloroacetate | Proceeds via a sulfinate intermediate. | 87% | prepchem.com |

| 2-nitro-4-methylsulfonyl toluene | Hydrogen peroxide, CuO/Al2O3, Sulfuric acid | Catalytic oxidation in a strong acid system. | 78.3% | asianpubs.org |

| 1-chloro-2-nitro-4-methyl sulfonyl benzene (B151609) | 1) Cyano acetamide 2) Oxidizing agent | Multi-step process involving cyanation and subsequent oxidation. | Data not specified | trea.com |

Preparation of Benzoic Acid Derivatives with Modified Sulfonyl and Nitro Groups

The presence of both a nitro and a chlorosulfonyl group allows for extensive derivatization through sequential or simultaneous modification. A primary transformation is the reduction of the nitro group to an amine, which fundamentally alters the electronic character of the aromatic ring, converting a strongly deactivating group into a strongly activating one. masterorganicchemistry.com This reduction can be achieved using various methods, including catalytic hydrogenation over palladium, platinum, or nickel catalysts, or by using metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.comwikipedia.org

The selective reduction of the nitro group in the presence of the sulfonyl moiety (or its derivatives like sulfonamides) leads to 2-amino-4-(sulfonyl)benzoic acid derivatives. These amino acids are valuable precursors for synthesizing heterocyclic compounds and other complex molecules. The resulting amino group can be further modified, for example, by converting it into an amide using reagents like acetic anhydride. This moderates its activating effect, allowing for more controlled subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

Modification of the sulfonyl group can occur after its initial reaction. For example, a thioether, formed by reacting a related halo-nitrobenzoate with a thiolate, can be oxidized to the corresponding sulfone using conventional techniques. googleapis.com This provides another route to sulfonyl-substituted benzoic acids where the substitution pattern is built up systematically. The interplay between the reduction of the nitro group and the modification of the sulfonyl functionality allows for a high degree of control in synthesizing specifically substituted benzoic acid derivatives.

Functionalization through Nucleophilic Attack on the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone for creating a diverse library of derivatives based on the this compound scaffold.

Primary and secondary amines react readily with the chlorosulfonyl group to form stable sulfonamides (-SO₂NR₂). This reaction is one of the most common derivatization strategies for this class of compounds. For example, reacting a related compound, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, with anilines in a solvent like dimethylformamide (DMF) yields the corresponding N-arylsulfamoyl derivative. nih.gov Similarly, 4-chloro-3-(chlorosulfonyl)benzoic acid reacts with aqueous solutions of amines like methylamine, ethylamine, or even ammonium hydroxide (B78521) to produce the respective N-alkylsulfamoyl or unsubstituted sulfamoyl benzoic acids. google.com

Other nucleophiles can also be employed:

Alcohols (R-OH): React to form sulfonate esters (-SO₂OR).

Water (H₂O): Hydrolysis of the chlorosulfonyl group yields the corresponding sulfonic acid (-SO₃H).

Thiols (R-SH): Can be used to form thiosulfonate esters.

This reactivity allows for the introduction of a vast array of functional groups and structural motifs onto the benzene ring, attached via the robust sulfonamide or sulfonate ester linkage.

| Nucleophile | General Formula | Resulting Functional Group | Product Class |

|---|---|---|---|

| Primary/Secondary Amine | RNH₂ / R₂NH | -SO₂NHR / -SO₂NR₂ | Sulfonamide |

| Alcohol | ROH | -SO₂OR | Sulfonate Ester |

| Water | H₂O | -SO₃H | Sulfonic Acid |

Generation of Benzamide Derivatives and Sulfonamide Scaffolds

By exploiting the reactivity of both the chlorosulfonyl and carboxylic acid groups, a wide variety of bifunctional scaffolds can be synthesized. A common synthetic strategy involves a two-step process where the chlorosulfonyl group is first converted into a sulfonamide, followed by the modification of the carboxylic acid group to form a benzamide.

This approach has been used to synthesize a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides. nih.gov In this synthesis, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid was first reacted with a substituted aniline (B41778) to form the sulfonamide intermediate. The carboxylic acid of this intermediate was then activated by converting it into an acid chloride using thionyl chloride (SOCl₂). This activated intermediate was subsequently reacted with a range of aliphatic, aromatic, or heterocyclic amines to generate the final benzamide derivatives. nih.gov

Alternatively, the amide bond can be formed using standard peptide coupling reagents. The carboxylic acid can be activated with reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), followed by the addition of the desired amine to form the benzamide. chemicalbook.com This method avoids the need to form the potentially harsh acid chloride intermediate. The combination of diverse amines for the sulfonamide formation and another set of diverse amines for the benzamide formation allows for the combinatorial synthesis of large libraries of complex molecules. ontosight.ai

Integration into Multi-component Reaction Systems

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com The presence of a carboxylic acid group makes this compound an ideal candidate for isocyanide-based MCRs such as the Ugi and Passerini reactions.

Ugi Four-Component Reaction (U-4CR): This reaction typically involves the condensation of a ketone or aldehyde, a primary amine, a carboxylic acid, and an isocyanide. researchgate.net By using this compound as the carboxylic acid component, it is possible to generate a complex α-acylamino carboxamide product that incorporates the 4-(chlorosulfonyl)-2-nitrobenzoyl scaffold. The resulting product would contain the reactive chlorosulfonyl group, which could be further functionalized post-MCR to create an even greater diversity of structures.

Passerini Three-Component Reaction: This reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.org Employing this compound in this reaction would yield a product where the core structure is attached to the newly formed scaffold via an ester linkage.

The integration of this compound into MCRs represents a highly efficient strategy for generating molecular complexity. It allows for the rapid assembly of drug-like molecules and combinatorial libraries built around the nitro- and chlorosulfonyl-substituted benzoic acid core, making it a valuable approach in medicinal chemistry and drug discovery. nih.gov

Design and Synthesis of Bridged and Cyclic Structures Incorporating the Core

The trifunctional nature of this compound provides unique opportunities for the design and synthesis of complex macrocyclic and bridged structures through intramolecular reactions. By carefully choosing bifunctional reagents to react with the core molecule, it is possible to set up a subsequent ring-closing reaction.

A plausible strategy for synthesizing a macrocycle involves a two-step process:

Initial Derivatization: The chlorosulfonyl group is reacted with a bifunctional linker molecule, such as an amino alcohol (e.g., ethanolamine) or a diamine (e.g., ethylenediamine). This reaction forms a sulfonamide that possesses a terminal hydroxyl or amino group.

Intramolecular Cyclization: The terminal nucleophilic group (hydroxyl or amine) is then induced to react with the carboxylic acid group on the same molecule. This intramolecular condensation, often promoted by coupling agents or by forming an activated ester or acid chloride, results in the formation of a large ring, yielding a cyclic sulfonamide-lactone or sulfonamide-lactam.

The length and flexibility of the linker molecule used in the first step would determine the size of the resulting macrocycle. While specific examples of this strategy starting from this compound are not prevalent in the literature, the chemical principles are well-established. The synthesis of bridged ring systems, which are common in natural products, often involves more complex intramolecular cycloaddition reactions. researchgate.net For instance, derivatives could potentially be designed to undergo intramolecular dipolar cycloadditions or other ring-forming cascades to generate highly constrained, three-dimensional structures. researchgate.net

Applications of 4 Chlorosulfonyl 2 Nitrobenzoic Acid As a Synthetic Intermediate

Role in Organic Synthesis as a Versatile Building Block

The utility of 4-(chlorosulfonyl)-2-nitrobenzoic acid as a synthetic intermediate stems from its trifunctional nature. The benzene (B151609) ring is substituted with three distinct functional groups—carboxylic acid (-COOH), nitro (-NO₂), and chlorosulfonyl (-SO₂Cl)—each offering a site for chemical modification. The chlorosulfonyl group is particularly reactive, serving as an excellent electrophile that readily reacts with a wide array of nucleophiles. This allows for the straightforward synthesis of sulfonamides, sulfonate esters, and other sulfonic acid derivatives.

Simultaneously, the carboxylic acid group can undergo esterification or be converted into an acyl chloride, enabling amide bond formation. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the entire molecule and can itself be reduced to form an amino group, which is a key step in the synthesis of many dyes and bioactive molecules. This multi-faceted reactivity makes the compound a valuable and versatile building block for constructing more complex molecules. nih.gov

Precursor to Compounds in Agrochemical Research

In the field of agrochemicals, this compound serves as a key starting material for the synthesis of precursors to modern herbicides and pesticides. Its structure can be tailored to produce active ingredients that target specific biological pathways in weeds and pests.

A significant application of this compound is its role as a precursor to 2-nitro-4-methylsulfonylbenzoic acid (NMSBA). prepchem.comtrea.comasianpubs.orgchemicalbook.com NMSBA is a critical intermediate in the production of the herbicide Mesotrione. google.comgoogle.comnih.gov The synthesis involves the conversion of the chlorosulfonyl group of the parent acid into a methylsulfonyl group. This transformation highlights a direct synthetic pathway from a versatile building block to a high-value agrochemical intermediate. The resulting NMSBA is a key component for building the final herbicidal molecule. google.com

Table 1: Agrochemical Synthesis Pathway

| Precursor Compound | Resulting Intermediate | Application |

| This compound | 2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) | Precursor for the herbicide Mesotrione |

Intermediate for the Synthesis of Compounds in Dye and Pigment Research

The structural features of this compound make it a suitable intermediate for the synthesis of various colorants. The nitro group can act as part of a chromophore (the part of a molecule responsible for its color) or be chemically altered to create one.

The synthesis of azo dyes, which constitute a large class of synthetic colorants, often involves a two-step process of diazotization and coupling. nih.gov The nitro group of this compound can be reduced to an amine (-NH₂). This resulting aminobenzoic acid derivative can then be diazotized using nitrous acid to form a reactive diazonium salt. This salt can subsequently be coupled with another aromatic compound (a coupling agent, such as a phenol (B47542) or naphthol derivative) to form a stable azo dye. unb.canjit.edu The sulfonyl group, retained from the original molecule, can enhance water solubility, a desirable property for many textile dyeing applications.

Contribution to the Discovery of Biologically Active Compounds (excluding efficacy/safety)

In medicinal chemistry and drug discovery, the concept of a "scaffold" is crucial. A scaffold is a core molecular structure that can be systematically modified to produce a library of related compounds for biological screening. This compound provides a benzenesulfonyl scaffold that is instrumental in the development of new enzyme inhibitors.

The benzenesulfonamide (B165840) group is a well-established pharmacophore, meaning it is a molecular feature recognized at a receptor site and responsible for a drug's biological activity. It is particularly known for its ability to inhibit metalloenzymes, where the sulfonamide group can coordinate with the metal ion (often zinc) in the enzyme's active site. nih.gov

The chlorosulfonyl group of this compound is the direct precursor to this critical sulfonamide functionality. By reacting it with various primary or secondary amines, researchers can generate a diverse library of sulfonamide derivatives. nih.govtandfonline.commdpi.com These derivatives are then studied as potential inhibitors for various enzymes, including carbonic anhydrases and metallo-β-lactamases, which are implicated in a range of diseases. nih.govrsc.org The ability to readily create these complex structures makes this compound a valuable tool in the discovery of new biologically active compounds.

Table 2: Scaffold Application in Enzyme Inhibitor Synthesis

| Scaffold Source Compound | Reactive Group | Resulting Functional Group | Target Class |

| This compound | Chlorosulfonyl (-SO₂Cl) | Sulfonamide (-SO₂NHR) | Enzyme Inhibitors (e.g., Metalloenzymes) |

Research on Protein Modification Agents

The precise chemical modification of proteins is a significant challenge in chemical biology, crucial for understanding protein function and developing new therapeutic strategies. nih.gov Researchers are continuously seeking new reagents that allow for the controlled, site-selective functionalization of proteins under physiological conditions. nih.gov Advancements in this area have increasingly focused on sulfur-based chemistry to create these molecular tools. nih.gov

While specific, published research focusing exclusively on this compound as a protein modification agent is not extensively documented, its chemical structure makes it a strong candidate for such applications. The key to its potential lies in the highly reactive chlorosulfonyl group. This functional group is a potent electrophile, capable of reacting with nucleophilic side chains of amino acid residues on a protein's surface.

The primary targets for such a reaction would be the primary amine groups found on the side chains of lysine (B10760008) residues or the N-terminus of the protein. The reaction between the sulfonyl chloride and an amine forms a highly stable sulfonamide bond. This covalent linkage effectively tethers the nitrobenzoic acid moiety to the protein, introducing new chemical properties. The introduction of the nitroaromatic group could be used for various research purposes, such as:

Attaching a spectroscopic probe: The nitro group can be used in certain spectroscopic applications or be reduced to an amine for subsequent labeling with a fluorophore.

Altering protein properties: The attachment of the acidic, aromatic group can change the local charge, hydrophobicity, and binding interactions of the protein surface.

Creating a handle for further chemistry: The attached molecule contains a carboxylic acid and a nitro group, both of which can be used in subsequent, orthogonal chemical reactions.

The general reaction for protein modification is shown below:

| Reactants | Target Residue | Resulting Linkage |

| This compound + Protein | Lysine | Sulfonamide |

This reactivity makes this compound a potentially useful tool for researchers exploring protein structure and function through chemical modification.

Building Block for Potential Drug Molecules (focus on synthesis)

In the field of medicinal chemistry and drug discovery, there is a constant need for "building block" molecules that can be used to construct diverse libraries of compounds for biological screening. nih.gov Substituted benzoic acids, particularly those with multiple reactive sites, are highly valued for this purpose. nih.govresearchgate.net this compound serves as a prime example of such a scaffold, acting as an intermediate in the synthesis of potential pharmaceuticals, including antibacterial, antifungal, and anti-inflammatory agents. ontosight.ai

The synthetic versatility of this compound arises from the differential reactivity of its functional groups. Chemists can selectively target these groups to build up molecular complexity in a controlled, stepwise manner.

Key Synthetic Transformations:

Substitution of the Chlorosulfonyl Group: The sulfonyl chloride is the most reactive site and readily undergoes nucleophilic substitution. By reacting it with various amines (R-NH₂) or alcohols (R-OH), a diverse range of sulfonamides or sulfonic esters can be produced. This is a common and robust method for linking different molecular fragments.

Reduction of the Nitro Group: The nitro group can be chemically reduced to a primary amine (-NH₂). A common method for this transformation is catalytic hydrogenation. This unmasks a new reactive site, which can then be used to form other bonds, such as amides, by reacting it with carboxylic acids.

Amide Bond Formation at the Carboxylic Acid: The carboxylic acid group can be activated and reacted with amines to form amide bonds, another fundamental linkage in many drug molecules.

These transformations can be performed in various sequences to achieve a desired target molecule. For instance, a common strategy involves first reacting the sulfonyl chloride, then reducing the nitro group, and finally using the newly formed aniline (B41778) and the existing carboxylic acid to form a new heterocyclic ring.

| Functional Group | Reagent Type | Product Functional Group |

| Chlorosulfonyl | Amine | Sulfonamide |

| Chlorosulfonyl | Alcohol | Sulfonic Ester |

| Nitro | Reducing Agent | Amine |

| Carboxylic Acid | Amine | Amide |

The strategic use of this building block is particularly powerful for the synthesis of heterocyclic compounds, which are core structures in a vast number of pharmaceuticals. nih.gov Research on the similarly structured molecule, 4-chloro-2-fluoro-5-nitrobenzoic acid, demonstrates how such multi-reactive compounds can be used in solid-phase synthesis to create libraries of benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov A similar synthetic logic can be applied to this compound to generate analogous heterocyclic systems, which are of significant interest in drug discovery. The importance of the broader class of substituted nitrobenzoic acids is underscored by their use as key intermediates in the synthesis of approved drugs like the V2 receptor antagonist tolvaptan (B1682983) and important agrochemicals like the herbicide mesotrione. google.comgoogle.com

Computational Chemistry and Molecular Modeling Studies of 4 Chlorosulfonyl 2 Nitrobenzoic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and behavior of a molecule. For 4-(Chlorosulfonyl)-2-nitrobenzoic acid, methods like Density Functional Theory (DFT) are employed to analyze its electronic structure. These calculations can provide deep structural insights and analyze chemical reactivity. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

The presence of strong electron-withdrawing groups, the chlorosulfonyl (-SO₂Cl) and nitro (-NO₂) groups, significantly influences the electronic distribution on the benzoic acid core. These groups lower the energy levels of the molecular orbitals. Quantum chemical calculations can precisely map the electrostatic potential surface, highlighting the electron-deficient regions and potential sites for nucleophilic attack. This analysis is crucial for predicting how the molecule and its derivatives will interact with biological macromolecules.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Benzoic Acid | -6.75 | -1.20 | 5.55 | 2.31 |

| 2-Nitrobenzoic Acid | -7.10 | -2.50 | 4.60 | 3.45 |

| 4-(Chlorosulfonyl)benzoic acid | -7.30 | -2.80 | 4.50 | 4.10 |

| This compound | -7.85 | -3.50 | 4.35 | 4.98 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and stability. nih.gov For this compound and its derivatives, MD simulations are particularly useful for understanding how they adapt their shape to fit into the binding sites of molecular targets.

A typical MD simulation involves placing the molecule in a simulated environment, often a box of water molecules and counterions, to mimic physiological conditions. nih.gov The system is then subjected to a period of energy minimization and gradual heating to a target temperature (e.g., 300 K) and pressure. nih.gov The simulation trajectory, a record of atomic positions over time, is then analyzed.

For derivatives of the parent compound, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, MD simulations have been used to validate docking results. nih.govresearchgate.net By analyzing parameters like the root-mean-square deviation (RMSD) of the ligand-protein complex, researchers can assess the stability of the compound within the binding site of a target protein. nih.govresearchgate.net A stable RMSD suggests that the compound remains bound in a consistent conformation, which is a favorable characteristic for a potential drug candidate. nih.govresearchgate.net

Docking Studies to Predict Interactions with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is extensively used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a protein.

In studies involving derivatives like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, docking simulations have been performed against enzymes such as α-glucosidase and α-amylase, which are targets for anti-diabetic drugs. nih.gov These studies calculate a binding energy or docking score, which estimates the binding affinity between the ligand and the protein. nih.gov The results for these derivatives showed binding energies ranging from -9.8 to -7.9 kcal/mol. nih.gov

The docking poses reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the active site. nih.govresearchgate.net For instance, the sulfonamide and amide groups in the derivatives can act as hydrogen bond donors and acceptors, forming crucial connections that stabilize the ligand-protein complex. nih.gov These predicted interactions help to rationalize the observed biological activity and guide the design of new derivatives with improved potency. nih.govresearchgate.net

Table 2: Sample Docking Results for a Derivative against Target Enzymes Source: Adapted from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

| Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound 5o | α-Glucosidase | -9.7 | ASP215, GLU277, ASP352 |

| Compound 5o | α-Amylase | -9.8 | ASP197, GLU233, ASP300 |

Prediction of Synthetic Accessibility and Reaction Energetics

Before embarking on the synthesis of novel derivatives, it is valuable to assess their synthetic feasibility. Computational tools can predict a molecule's synthetic accessibility (SA) score, which estimates the ease of synthesis based on its structural complexity and comparison to known reaction rules. nih.gov Scores typically range from 1 (easy to synthesize) to 10 (very difficult to synthesize). nih.gov Molecules with complex ring systems or numerous chiral centers tend to have higher (less favorable) SA scores.

For derivatives of this compound, a low SA score would suggest that the compound is relatively easy to synthesize from available starting materials. researchgate.net This is an important consideration in the early stages of drug discovery to prioritize compounds that can be readily produced for further testing. nih.gov

Furthermore, computational chemistry can be used to model the energetics of synthetic reactions. By calculating the energies of reactants, transition states, and products, chemists can predict the favorability and potential barriers of a reaction pathway. For example, the synthesis of the core structure often starts from precursors like 2-chloro-4-nitrobenzoic acid. nih.govnih.gov Computational models can help optimize reaction conditions, such as solvent and temperature, by providing a deeper understanding of the reaction mechanism at a molecular level.

In silico Analysis of Derivatized Compounds for Structural Attributes

In silico analysis plays a crucial role in evaluating the drug-like properties of newly designed compounds. This involves calculating various molecular descriptors and assessing their compliance with established guidelines, such as Lipinski's Rule of Five and Veber's rule. nih.govresearchgate.net These rules relate a compound's physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) to its potential for oral bioavailability.

For a series of synthesized 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were performed. nih.govresearchgate.net The results indicated that the compounds generally had good absorption and solubility profiles and were predicted to have negligible toxicity. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are also heavily supported by computational analysis. nih.govresearchgate.net By comparing the calculated properties and docking results of a series of derivatives with their experimental activities, researchers can identify key structural features that enhance or diminish biological effects. For example, in one study, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on a phenyl ring of a derivative was found to significantly favor inhibitory activity against target enzymes. nih.gov This synergy, understood through computational modeling, provides a rational basis for future lead optimization. nih.govresearchgate.net

Analytical Research Methodologies for 4 Chlorosulfonyl 2 Nitrobenzoic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in 4-(chlorosulfonyl)-2-nitrobenzoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound and its derivatives.

In the ¹H NMR spectrum of a related compound, 4-chloro-2-nitrobenzoic acid, the aromatic protons typically appear as distinct signals in the downfield region, influenced by the electron-withdrawing effects of the nitro and chloro groups. chemicalbook.com For instance, in a similar aromatic system, the protons on the benzene (B151609) ring can exhibit chemical shifts in the range of 6.98-7.88 ppm. actachemicamalaysia.com The acidic proton of the carboxylic acid group would be expected to produce a broad singlet at a very downfield chemical shift, often above 10 ppm, though its observation can be dependent on the solvent used.

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. In the spectrum of 4-chloro-2-nitrobenzoic acid, distinct peaks are observed for the aromatic carbons, with their chemical shifts influenced by the attached substituents. chemicalbook.com Quaternary carbons, such as the one bearing the carboxylic acid group and those attached to the chloro and nitro groups, often exhibit lower intensity signals compared to carbons with attached protons. youtube.com For example, the carbonyl carbon of the carboxylic acid typically resonates at a significantly downfield position. The carbons in the aromatic ring of a substituted benzoic acid can show signals in the range of 116-147 ppm. actachemicamalaysia.com

Table 1: Representative NMR Data for Related Nitrobenzoic Acid Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

| 2-Nitrobenzoic acid | ¹H | DMSO-d₆ | 8.002, 7.886, 7.82, 7.79 chemicalbook.com |

| 4-Chloro-2-nitrobenzoic acid | ¹³C | - | Data available chemicalbook.com |

| 4-Phenyl-2-nitrobenzoic acid | ¹H | DMSO-d₆ | Data available rsc.org |

| 4-Phenyl-2-nitrobenzoic acid | ¹³C | DMSO-d₆ | Data available rsc.org |

This table is for illustrative purposes and shows data for structurally similar compounds. Actual chemical shifts for this compound may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the sulfonyl chloride, nitro, and carboxylic acid groups.

The key vibrational frequencies to be expected are:

O-H stretch of the carboxylic acid, which typically appears as a very broad band in the region of 3300-2500 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp peak usually found around 1700 cm⁻¹.

N-O asymmetric and symmetric stretches of the nitro group, which are expected to appear as two strong bands, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

S=O asymmetric and symmetric stretches of the sulfonyl chloride group, which would give rise to two strong absorptions, typically in the ranges of 1385-1365 cm⁻¹ and 1180-1165 cm⁻¹, respectively.

C-Cl stretch and other aromatic C-H and C-C vibrations would also be present in the fingerprint region of the spectrum.

The NIST WebBook provides reference IR spectra for related compounds such as 2-nitrobenzoic acid nist.gov, 4-nitrobenzoic acid nist.gov, and 4-chloro-3-nitrobenzoic acid nist.gov, which can serve as a basis for comparison and interpretation of the spectrum of this compound. For instance, the IR spectrum of 4-chloro-2-nitrobenzoic acid is also available for reference. chemicalbook.com

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly used mode for such analyses.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For a related compound, 4-(methylsulfonyl)-2-nitrobenzoic acid, an effective separation can be achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The retention time of the compound can be adjusted by varying the composition of the mobile phase.

A validated HPLC method for the quantification of a related compound, 4-hydroxy benzoic acid, in a pharmaceutical formulation utilized a C18 column with a gradient elution of 0.1% phosphoric acid buffer and acetonitrile. longdom.org Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. longdom.org The linearity, accuracy, and precision of the method are established through validation studies to ensure reliable quantitative results. longdom.orgwu.ac.th The limit of detection (LOD) and limit of quantification (LOQ) are also determined to define the sensitivity of the method. longdom.org

Table 2: Illustrative HPLC Method Parameters for Related Compounds

| Compound | Column | Mobile Phase | Detection | Retention Time |

| 4-(Methylsulfonyl)-2-nitrobenzoic acid | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | Not specified sielc.com |

| 4-Hydroxy Benzoic Acid | C18 | 0.1% Phosphoric acid buffer and Acetonitrile (gradient) | UV at 230 nm | 11.78 min longdom.org |

| 4-Nitrobenzoic acid metabolites | Novapak C18 | Phosphate buffer: Acetonitrile (90:10, v/v) with linear gradient | UV/Diode Array | Not specified researchgate.net |

This table presents examples of HPLC conditions for similar compounds and should be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), its volatile derivatives can be analyzed using this technique, often coupled with Mass Spectrometry (MS) for definitive identification. Derivatization is a common strategy to increase the volatility of polar compounds containing functional groups like carboxylic acids.

For instance, esterification of the carboxylic acid group would produce a more volatile derivative suitable for GC-MS analysis. The mass spectrometer fragments the derivative in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation patterns can provide valuable structural information. For example, in the GC-MS analysis of isomeric nitrobenzoylbenzofurans, specific fragmentation pathways allowed for the differentiation of regioisomers. nih.govresearchgate.net The analysis of crude reaction mixtures by GC-MS can be a rapid method for identifying products without the need for extensive purification. nih.govresearchgate.net

The NIST WebBook contains mass spectral data for related compounds like 4-nitrobenzoic acid, which can be useful for interpreting the mass spectra of derivatives of this compound. nist.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. libretexts.orgnih.govchemistryhall.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

To monitor a reaction involving this compound, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material. rochester.edursc.org The plate is then developed in a suitable solvent system (mobile phase). chemistryhall.com The choice of eluent is crucial for achieving good separation of the components. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common choice for many organic compounds. rsc.org

After development, the spots are visualized, typically under UV light, as aromatic compounds like this compound are often UV-active. nih.gov The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. libretexts.orgyoutube.com By comparing the relative intensities and positions (Rf values) of the spots over time, a chemist can determine when the reaction is complete. libretexts.org The use of a "co-spot," where the reaction mixture and starting material are spotted in the same lane, can help in confirming the identity of the spots, especially when the Rf values are similar. rochester.edu For acidic compounds that may streak on the silica (B1680970) gel plate, adding a small amount of acetic acid to the mobile phase can improve the separation. chemistryhall.com

X-ray Crystallography for Solid-State Structure Determination of Co-crystals and Polymorphs

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for the structural characterization of new chemical entities, including co-crystals and polymorphs of this compound. The resulting structural data provide profound insights into intermolecular interactions, conformation, and packing, which are critical for understanding and predicting the physicochemical properties of the material.

The process of X-ray crystallography involves several key steps:

Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality. Techniques like solvent evaporation, slow cooling, and vapor diffusion are commonly used. chemicalbook.com

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at different intensities, is meticulously recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is then used to solve the crystal structure. Computational programs, such as SHELX, are often used for structure refinement, which involves optimizing the atomic coordinates and other parameters to best fit the experimental data. The final refined structure provides precise bond lengths, bond angles, and torsion angles.

For co-crystals, X-ray crystallography confirms the formation of a new crystalline phase and elucidates the specific interactions between the active pharmaceutical ingredient (API) and the coformer. In the case of polymorphs, which are different crystalline forms of the same compound, crystallography can distinguish between them by revealing their unique lattice parameters and molecular packing. The study of polymorphs of 2-chloro-4-nitrobenzoic acid, for example, has utilized single-crystal X-ray diffraction to characterize different modifications and understand their structural relationships. researchgate.net

Table 1: Representative Crystallographic Data for a Related Nitrobenzoic Acid Derivative

| Parameter | Value |

| Compound | 2-chloro-4-nitrobenzoic acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.845(2) |

| b (Å) | 14.532(6) |

| c (Å) | 13.791(5) |

| β (°) | 97.48(3) |

| Volume (ų) | 763.4(6) |

| Z | 4 |

| Note: This data is for a related compound and is presented to illustrate the type of information obtained from X-ray crystallography. |

Thermal Analysis Techniques for Phase Behavior Studies (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are essential for investigating the phase behavior of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is a particularly valuable tool in this regard, providing quantitative information about thermal transitions such as melting, crystallization, and solid-solid phase transitions. rsc.org

In a DSC experiment, the sample and a reference material are subjected to a controlled temperature program, and the difference in heat flow required to maintain both at the same temperature is measured. rsc.org This differential heat flow is plotted against temperature, and the resulting thermogram reveals endothermic (heat-absorbing) and exothermic (heat-releasing) events.

For this compound and its derivatives, DSC can be used to:

Determine Melting Point and Enthalpy of Fusion: The melting point is observed as an endothermic peak on the DSC thermogram, and the area under the peak corresponds to the enthalpy of fusion. This is a key indicator of the material's purity and crystalline perfection.

Identify and Characterize Polymorphs: Different polymorphs of a compound will typically have distinct melting points and may exhibit solid-solid phase transitions at specific temperatures. DSC can detect these transitions, which appear as peaks in the thermogram prior to melting. For instance, studies on 2-chloro-4-nitrobenzoic acid have used DSC to identify a transition between two polymorphic forms at approximately 97 °C. researchgate.net

Study Co-crystal Formation and Stability: DSC can be used to screen for co-crystal formation. A physical mixture of an API and a coformer will show a different thermal profile than the individual components if a co-crystal is formed upon heating. The thermal stability of the co-crystal can also be assessed.

Investigate Solvates and Hydrates: The desolvation or dehydration of a solvated or hydrated crystal form is an endothermic process that can be readily detected by DSC. Thermogravimetric analysis (TGA), which measures changes in mass with temperature, is often used in conjunction with DSC to quantify the loss of solvent or water. Studies on 2-chloro-4-nitrobenzoic acid have utilized DSC and TGA to characterize previously unknown solvates and a monohydrate. rsc.org

Table 2: Illustrative Thermal Analysis Data for a Related Nitrobenzoic Acid Derivative

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Polymorphic Transition | 95.2 | 97.5 | 15.3 |

| Melting | 138.5 | 140.2 | 110.8 |

| Note: This data is hypothetical and for illustrative purposes to show the type of information generated by DSC for a polymorphic system. |

The combination of X-ray crystallography and thermal analysis provides a powerful and comprehensive approach to the solid-state characterization of this compound and its derivatives. While specific experimental data for the title compound remains limited in publicly accessible literature, the established methodologies applied to related compounds provide a clear framework for its future investigation.

Emerging Trends and Future Research Directions in 4 Chlorosulfonyl 2 Nitrobenzoic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents and conditions. The future of 4-(chlorosulfonyl)-2-nitrobenzoic acid synthesis is geared towards greener and more sustainable methodologies.

Continuous Flow Chemistry : The implementation of continuous flow protocols for chlorosulfonation reactions is a significant advancement. mdpi.com This technology offers improved safety, better heat and mass transfer, and enhanced scalability compared to batch processes. rjpn.orgresearchgate.netnih.gov For a compound like this compound, flow chemistry can lead to higher yields and purity by minimizing decomposition and side reactions. mdpi.com

Green Chlorinating Agents : Research is moving towards replacing traditional, hazardous chlorinating agents with more environmentally benign alternatives. Methods utilizing N-chlorosuccinimide (NCS) or bleach (sodium hypochlorite) for the chlorosulfonation of related starting materials are being explored. organic-chemistry.orgorganic-chemistry.org These reagents are safer to handle and generate less toxic waste.

Photocatalysis : The use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), for the synthesis of sulfonyl chlorides from aryldiazonium salts represents a novel approach. nih.gov This method leverages visible light as an energy source, aligning with the principles of green chemistry.

Mechanochemistry : Solvent-free mechanochemical synthesis, using techniques like ball milling, is an emerging sustainable method for preparing sulfur(VI) fluorides from related sulfur(VI) imidazoles. youtube.com The application of mechanochemistry to the synthesis of sulfonyl chlorides, including this compound, could significantly reduce solvent waste.

| Synthetic Approach | Key Advantages | Representative Reagents/Conditions |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control | CSTRs, PFRs |

| Green Chlorinating Agents | Reduced toxicity and waste | N-chlorosuccinimide (NCS), Sodium hypochlorite (bleach) |

| Photocatalysis | Use of renewable energy (light), mild conditions | Heterogeneous photocatalysts, visible light |

| Mechanochemistry | Solvent-free, reduced waste | Ball milling |

Exploration of Catalytic Transformations

Future research will likely focus on expanding the range of catalytic transformations that can be applied to this compound, enabling more efficient and selective modifications of its functional groups.

Catalytic Amidation and Esterification : While the carboxylic acid group can be converted to amides and esters using classical methods, there is a growing interest in direct catalytic approaches that avoid the use of stoichiometric activating agents. catalyticamidation.infomdpi.comcatalyticamidation.info Catalysts based on boron, titanium, zirconium, and hafnium are being developed for the direct amidation of carboxylic acids. mdpi.comresearchgate.net Similarly, acid catalysts are employed for the esterification of nitrobenzoic acids. google.com Applying these catalytic systems to this compound could offer more atom-economical and milder routes to a wide array of derivatives.

Catalytic Reduction : The catalytic hydrogenation of the nitro group to an amine is a well-established transformation. Future research may explore more selective and robust catalysts that can operate under milder conditions and tolerate a wider range of functional groups on derivatives of this compound.

Cross-Coupling Reactions : Following the transformation of the chlorosulfonyl and nitro groups, the resulting derivatives can be subjected to various catalytic cross-coupling reactions to build more complex molecular architectures.

Integration into Advanced Materials Synthesis Research

The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials.

Metal-Organic Frameworks (MOFs) : The carboxylic acid functionality of this compound allows it to act as a linker in the synthesis of MOFs. nih.govmdpi.commdpi.com By incorporating this linker, MOFs with tailored properties, such as specific pore sizes and functionalities, can be designed. The sulfonyl chloride and nitro groups can serve as sites for post-synthetic modification, further diversifying the properties of the resulting MOFs.

Functional Polymers : this compound can be incorporated into polymers to impart specific functionalities. For instance, a related compound, 4-(chlorosulfonyl)benzoic acid, has been used to prepare polymer-bound transfer hydrogenation catalysts. sigmaaldrich.com By polymerizing or grafting derivatives of this compound, new materials with applications in catalysis, separation, and sensing can be developed.

| Material Class | Potential Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Linker molecule, post-synthetic modification site | Gas storage, separation, catalysis |

| Functional Polymers | Monomer or functionalizing agent | Catalysis, ion-exchange resins, specialty coatings |

Design of Multifunctional Derivatives for Targeted Research Applications

The ability to selectively modify the three functional groups of this compound allows for the rational design of multifunctional derivatives for a variety of research applications, particularly in medicinal chemistry and agrochemistry.

Medicinal Chemistry : The sulfonamide moiety is a key pharmacophore in a wide range of drugs. nih.gov The chlorosulfonyl group of this compound is a direct precursor to this functionality. By reacting it with various amines, libraries of sulfonamide derivatives can be generated for screening against different biological targets.

Agrochemicals : This compound serves as a starting material for the synthesis of modern herbicides and pesticides. Its structure can be tailored to produce active ingredients that target specific biological pathways in weeds and pests.

Computational-Guided Discovery of New Reactivity Modes

Computational chemistry is becoming an indispensable tool in predicting and understanding the reactivity of complex molecules like this compound.

Density Functional Theory (DFT) : DFT calculations are used to analyze the electronic structure of the molecule, providing insights into the reactivity of its different functional groups. These calculations can predict sites susceptible to nucleophilic or electrophilic attack and can help in understanding reaction mechanisms.

Molecular Docking : For derivatives of this compound designed as potential drug candidates, molecular docking studies can predict their binding modes and affinities to target proteins. This computational screening can prioritize compounds for synthesis and biological testing, accelerating the drug discovery process.

| Computational Method | Application in this compound Chemistry |

| Density Functional Theory (DFT) | Prediction of reactive sites, elucidation of reaction mechanisms |

| Molecular Docking | Prediction of protein-ligand interactions, virtual screening of derivatives |